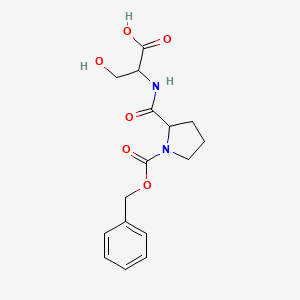
1-((Benzyloxy)carbonyl)prolylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyloxy)carbonyl)prolylserine is a synthetic compound that consists of a proline and a serine amino acid residue linked by an amide bond. The molecule also contains a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the proline residue . This compound is often used in peptide chemistry and drug development as a building block for the synthesis of various peptide and protein molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((Benzyloxy)carbonyl)prolylserine can be synthesized through a series of chemical reactions involving the protection of amino groups and the formation of peptide bonds. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group of proline, followed by coupling with serine . The reaction conditions typically involve the use of organic solvents such as methanol and reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)prolylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-((Benzyloxy)carbonyl)prolylserine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)prolylserine involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group of proline, preventing unwanted side reactions during peptide bond formation . The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the serine residue.
Benzyl chloroformate: Used as a protecting group for amines, similar to the benzyloxycarbonyl group in 1-((Benzyloxy)carbonyl)prolylserine.
Uniqueness
This compound is unique due to its combination of proline and serine residues, making it a versatile building block for the synthesis of complex peptides and proteins. Its dual functionality as a protecting group and a peptide component sets it apart from other similar compounds .
Properties
CAS No. |
73912-83-1 |
|---|---|
Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
3-hydroxy-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O6/c19-9-12(15(21)22)17-14(20)13-7-4-8-18(13)16(23)24-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,19H,4,7-10H2,(H,17,20)(H,21,22) |
InChI Key |
PMGNCMOZLHZLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


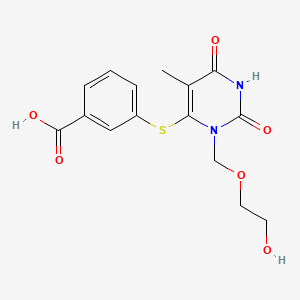

![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


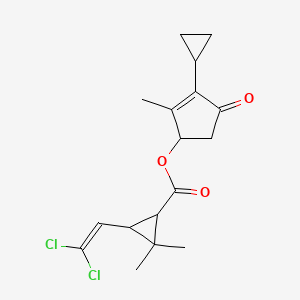

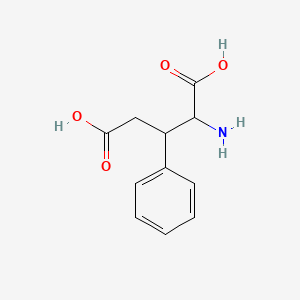
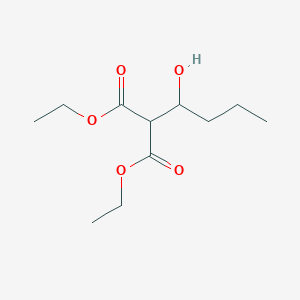
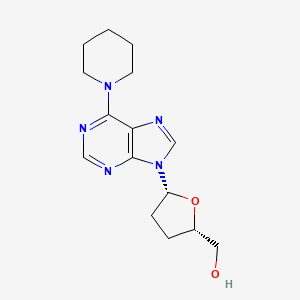

![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
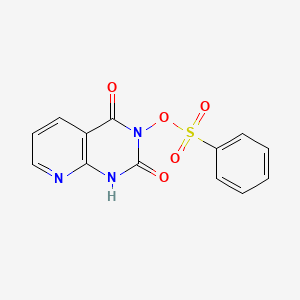
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
